![molecular formula C14H11N3O2 B10804147 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one CAS No. 127786-15-6](/img/structure/B10804147.png)
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is a heterocyclic compound that combines a quinazolinone core with a furan ring through a Schiff base linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methyl-4-quinazolinone with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent selection and recycling, as well as catalyst recovery, are crucial for making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-[(E)-furan-2-ylmethylamino]-2-methylquinazolin-4-one.
Substitution: Various halogenated or nitrated derivatives of the quinazolinone core.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that modifications to the quinazolinone core can enhance its activity against certain cancer cell lines and bacterial strains.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in the production of dyes and pigments are also being explored.
Mécanisme D'action
The mechanism of action of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one involves its interaction with various molecular targets. The Schiff base linkage allows for the formation of reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to DNA and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-quinazolinone: The parent compound, lacking the furan ring and Schiff base linkage.
Furan-2-carbaldehyde: The aldehyde precursor used in the synthesis.
3-[(E)-benzylideneamino]-2-methylquinazolin-4-one: A similar Schiff base compound with a benzylidene group instead of a furan ring.
Uniqueness
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is unique due to the presence of both the furan ring and the Schiff base linkage, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
127786-15-6 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-[(Z)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c1-10-16-13-7-3-2-6-12(13)14(18)17(10)15-9-11-5-4-8-19-11/h2-9H,1H3/b15-9- |
Clé InChI |
FTFRZXDAQQUJAD-DHDCSXOGSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1/N=C\C3=CC=CO3 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



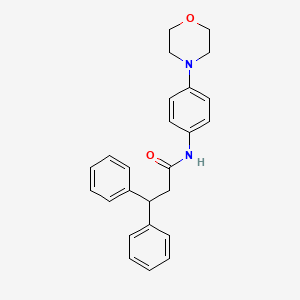

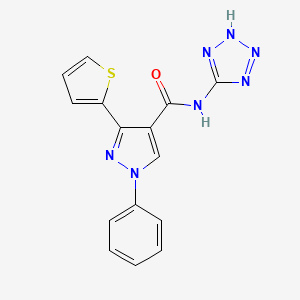
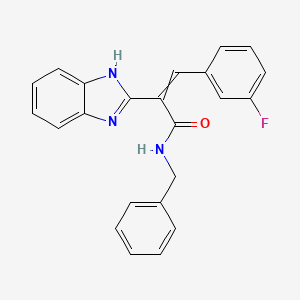
![2-(4-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10804114.png)
![4-fluoro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B10804120.png)
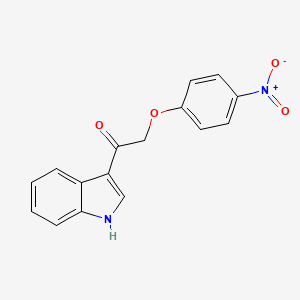
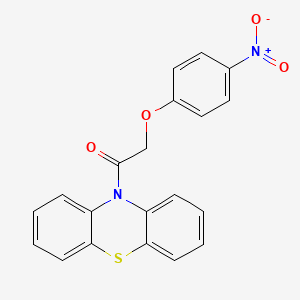
![7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B10804153.png)
![[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B10804157.png)
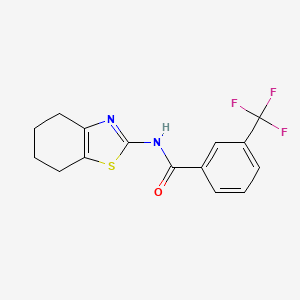
![N-[3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B10804161.png)
![N-(Furan-2-ylmethyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B10804162.png)
